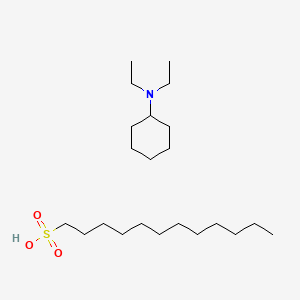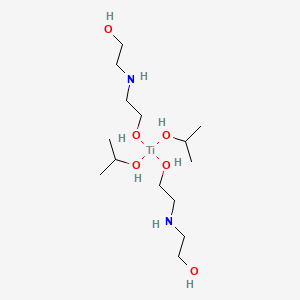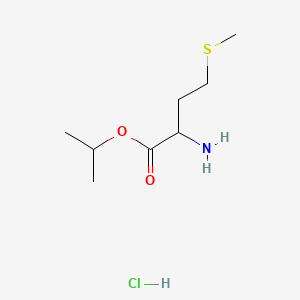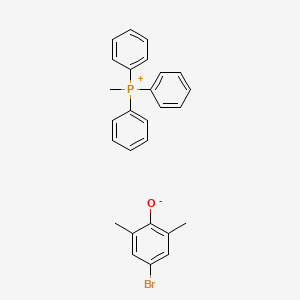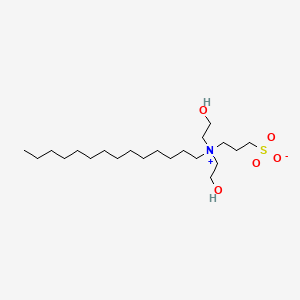
Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium is a quaternary ammonium compound with the molecular formula C21H45NO5S. It is known for its surfactant properties, making it useful in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium typically involves the reaction of tetradecylamine with 3-chloropropane-1-sulfonic acid, followed by the addition of ethylene oxide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in detergents, fabric softeners, and personal care products for its surfactant properties.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium involves its ability to reduce surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to increased permeability and potential cell lysis. In industrial applications, it helps in the emulsification of oils and the stabilization of dispersions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: A sulfonate surfactant used in detergents.
Tetradecyltrimethylammonium chloride: Similar in structure but lacks the sulfonate group.
Uniqueness
Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium is unique due to its combination of a long alkyl chain and a sulfonate group, which provides both hydrophobic and hydrophilic properties. This dual nature makes it particularly effective in applications requiring emulsification and stabilization .
Propriétés
Numéro CAS |
93841-10-2 |
|---|---|
Formule moléculaire |
C21H45NO5S |
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
3-[bis(2-hydroxyethyl)-tetradecylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C21H45NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22(17-19-23,18-20-24)16-14-21-28(25,26)27/h23-24H,2-21H2,1H3 |
Clé InChI |
WGCAVZRGIFXOPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC[N+](CCCS(=O)(=O)[O-])(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


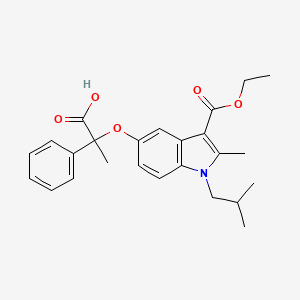
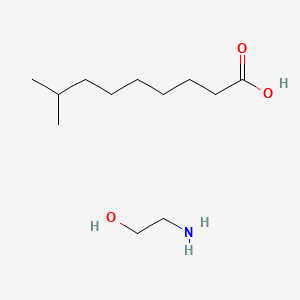
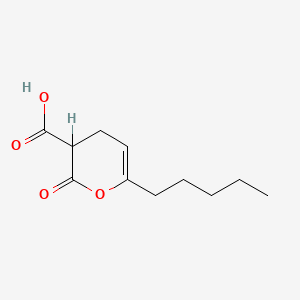
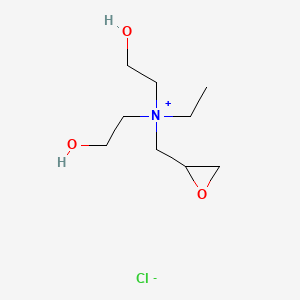
![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
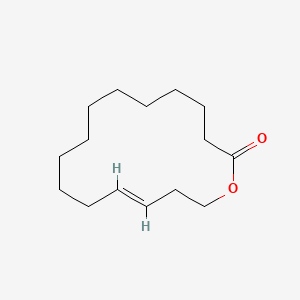
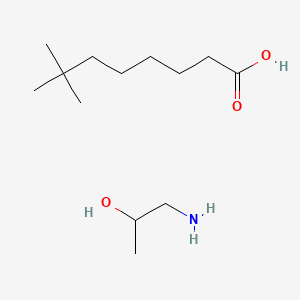
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)

